Cas no 1803722-92-0 (Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate)

Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate
-
- Inchi: 1S/C13H13BrF2O3/c1-3-19-13(18)9-5-4-8(11(17)7(2)14)6-10(9)12(15)16/h4-7,12H,3H2,1-2H3
- InChI Key: LEASVGQBXOCFFM-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(C(=O)OCC)=C(C(F)F)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 336
- XLogP3: 3.6
- Topological Polar Surface Area: 43.4
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015005233-500mg |
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate |
1803722-92-0 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015005233-250mg |
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate |
1803722-92-0 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015005233-1g |
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate |
1803722-92-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate Related Literature
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
4. Book reviews
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate (CAS No. 1803722-92-0): A Comprehensive Overview
Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate, identified by its CAS number 1803722-92-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzoate backbone with substituents that include a brominated propanoyl group and a difluoromethyl moiety, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate is characterized by its benzoate core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The presence of a 2-bromopropanoyl group introduces a reactive site that can be further functionalized, making this compound a versatile building block for the development of novel therapeutic agents. Additionally, the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.
In recent years, Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate has been extensively studied for its potential applications in the synthesis of small-molecule inhibitors targeting various disease pathways. One notable area of research involves its use in the development of kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases. The bromine atom in the 2-bromopropanoyl group provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse pharmacophores.
Moreover, the difluoromethyl substituent has been shown to improve the pharmacokinetic properties of drug candidates by increasing their resistance to metabolic degradation. This feature is particularly important in the design of long-acting drugs that require sustained bioavailability. Recent studies have demonstrated that compounds incorporating difluoromethyl groups exhibit enhanced binding affinity and selectivity towards biological targets, making them promising candidates for clinical development.
The pharmaceutical industry has also explored Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate as a precursor in the synthesis of antiviral and antibacterial agents. The benzoate moiety is known to interact with viral proteases and enzymes involved in bacterial metabolism, providing a rational basis for its incorporation into drug candidates. Preliminary findings suggest that derivatives of this compound may exhibit potent activity against resistant strains of pathogens, offering new therapeutic strategies in combatting infectious diseases.
From a synthetic chemistry perspective, Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate serves as an excellent starting material for exploring novel synthetic pathways. The combination of functional groups present in this compound allows for multiple points of modification, enabling chemists to tailor molecular structures with precision. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at strategic positions within the molecule, enhancing its pharmacological profile.
The use of computational methods and high-throughput screening has further accelerated the discovery process involving Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate. These approaches have enabled researchers to predict the biological activity of different derivatives with high accuracy, thereby streamlining the development pipeline. By integrating experimental data with computational modeling, scientists can optimize synthetic routes and identify lead compounds more efficiently than traditional methods alone.
In conclusion, Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate (CAS No. 1803722-92-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
1803722-92-0 (Ethyl 4-(2-bromopropanoyl)-2-(difluoromethyl)benzoate) Related Products
- 799260-50-7(4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol)
- 2034277-30-8(N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide)
- 1478883-60-1(((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine)
- 2228540-22-3(tert-butyl N-3,3-dimethyl-1-(pyrrolidin-2-yl)butan-2-ylcarbamate)
- 1250443-94-7(Methyl 5-Bromothieno2,3-BPyridine-2-Carboxylate)
- 2228794-76-9({2,2-difluoro-1-2-(pyrrolidin-1-yl)ethylcyclopropyl}methanamine)
- 1806867-95-7(2-(Aminomethyl)-4,5-diamino-3-(difluoromethyl)pyridine)
- 1157122-69-4(1,3-Butanediamine, N3-ethyl-4,4,4-trifluoro-N3-methyl-)
- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)
- 1038359-91-9(3H-1,2,4-Triazole-3-thione, 4-butyl-2,4-dihydro-5-propyl-)




